2-((6-Chloropyridazin-4-yl)oxy)-N,N-dimethylethanamine
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Overview
Description
2-((6-Chloropyridazin-4-yl)oxy)-N,N-dimethylethanamine is a chemical compound that belongs to the class of pyridazine derivatives. Pyridazine derivatives are known for their wide range of pharmacological activities, including antimicrobial, antidepressant, antihypertensive, anticancer, antiplatelet, antiulcer, herbicidal, and antifeedant properties . The presence of the pyridazine ring, which contains two adjacent nitrogen atoms, contributes to the compound’s diverse biological activities.
Preparation Methods
The synthesis of 2-((6-Chloropyridazin-4-yl)oxy)-N,N-dimethylethanamine involves several steps. One common synthetic route includes the reaction of 6-chloropyridazine with N,N-dimethylethanolamine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
2-((6-Chloropyridazin-4-yl)oxy)-N,N-dimethylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-((6-Chloropyridazin-4-yl)oxy)-N,N-dimethylethanamine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-((6-Chloropyridazin-4-yl)oxy)-N,N-dimethylethanamine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
2-((6-Chloropyridazin-4-yl)oxy)-N,N-dimethylethanamine can be compared with other pyridazine derivatives, such as:
Pyridazinone: Known for its anti-inflammatory and analgesic properties.
Zardaverine: An anti-platelet agent.
Emorfazone: An anti-inflammatory agent.
Pyridaben: A herbicide agent.
Norflurazon: Another herbicide agent.
Properties
CAS No. |
1346691-40-4 |
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Molecular Formula |
C8H12ClN3O |
Molecular Weight |
201.65 g/mol |
IUPAC Name |
2-(6-chloropyridazin-4-yl)oxy-N,N-dimethylethanamine |
InChI |
InChI=1S/C8H12ClN3O/c1-12(2)3-4-13-7-5-8(9)11-10-6-7/h5-6H,3-4H2,1-2H3 |
InChI Key |
NQJNTIBGXUTXNX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC1=CC(=NN=C1)Cl |
Origin of Product |
United States |
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